molecular formula C9H13N3O3 B3286158 N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide CAS No. 820247-10-7

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

Cat. No. B3286158
M. Wt: 211.22 g/mol
InChI Key: LGOKQXDILYRQRS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide, commonly known as ADP, is a synthetic compound that has been widely used in scientific research. ADP is a derivative of pyrrolidine-2,5-dione, which is a cyclic imide that has been found to have various biological activities. ADP has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer.

Mechanism Of Action

The exact mechanism of action of ADP is not fully understood. However, studies have suggested that ADP may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. This can lead to DNA damage and ultimately, apoptosis of cancer cells.

Biochemical And Physiological Effects

ADP has been found to have various biochemical and physiological effects. Studies have shown that ADP can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. ADP has also been found to inhibit the activity of certain enzymes involved in DNA synthesis and repair.

Advantages And Limitations For Lab Experiments

One of the main advantages of ADP is its potential as a cancer treatment. ADP has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, there are also limitations to the use of ADP in lab experiments. ADP can be toxic to normal cells, and its mechanism of action is not fully understood.

Future Directions

There are many potential future directions for research on ADP. One area of research could focus on improving the selectivity of ADP for cancer cells, while minimizing its toxicity to normal cells. Another area of research could focus on developing new derivatives of ADP with improved efficacy and safety profiles. Additionally, further studies could be conducted to better understand the mechanism of action of ADP and its potential applications in other areas of medicine.

Scientific Research Applications

ADP has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of ADP is in the treatment of cancer. Studies have shown that ADP can inhibit the growth and proliferation of cancer cells in vitro and in vivo. ADP has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOKQXDILYRQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679826
Record name N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

CAS RN

820247-10-7
Record name N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
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N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
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N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
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N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
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N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Reactant of Route 6
N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

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